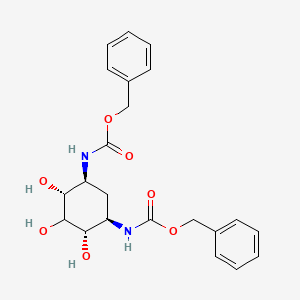
bis(N-Cbz)-2-deoxystreptamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(N-Cbz)-2-deoxystreptamine: is a compound that features two benzyloxycarbonyl (Cbz) protecting groups attached to the amino groups of 2-deoxystreptamine. The Cbz group is commonly used in organic synthesis to protect amine functionalities during various chemical reactions. This compound is significant in the field of synthetic organic chemistry due to its role in the preparation of complex molecules, particularly in the synthesis of antibiotics and other biologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(N-Cbz)-2-deoxystreptamine typically involves the protection of the amino groups of 2-deoxystreptamine with benzyloxycarbonyl chloride (Cbz-Cl). The reaction is carried out under basic conditions, often using a carbonate base such as sodium carbonate or potassium carbonate. The general reaction scheme is as follows:
- Dissolve 2-deoxystreptamine in a suitable solvent such as methanol or ethanol.
- Add benzyloxycarbonyl chloride (Cbz-Cl) to the solution.
- Introduce a base (e.g., sodium carbonate) to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the use of industrial reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: Bis(N-Cbz)-2-deoxystreptamine undergoes various chemical reactions, including:
Hydrogenolysis: Removal of the Cbz protecting groups using hydrogen gas in the presence of a palladium catalyst.
Acidolysis: Cleavage of the Cbz groups using strong acids such as hydrochloric acid or trifluoroacetic acid.
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions to form new amide or peptide bonds.
Common Reagents and Conditions:
Hydrogenolysis: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Acidolysis: Hydrochloric acid, trifluoroacetic acid.
Nucleophilic Substitution: Carboxylic acids, acid chlorides, anhydrides.
Major Products Formed:
Deprotected Amines: Resulting from hydrogenolysis or acidolysis.
Amides and Peptides: Formed through nucleophilic substitution reactions.
科学研究应用
Bis(N-Cbz)-2-deoxystreptamine is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of antibiotics and other pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein interactions, as the deprotected form can mimic natural substrates.
Medicine: Utilized in the development of new therapeutic agents, including antibiotics and enzyme inhibitors.
Industry: Applied in the production of fine chemicals and as a building block for various industrial processes.
作用机制
The mechanism of action of bis(N-Cbz)-2-deoxystreptamine primarily involves the protection of amino groups, which prevents unwanted side reactions during synthetic processes. The Cbz groups are stable under basic and neutral conditions but can be selectively removed under acidic or hydrogenolytic conditions. This selective protection and deprotection strategy allows for the stepwise construction of complex molecules.
相似化合物的比较
Bis(N-Boc)-2-deoxystreptamine: Uses tert-butoxycarbonyl (Boc) groups for protection.
Bis(N-Fmoc)-2-deoxystreptamine: Uses fluorenylmethyloxycarbonyl (Fmoc) groups for protection.
Bis(N-Alloc)-2-deoxystreptamine: Uses allyloxycarbonyl (Alloc) groups for protection.
Uniqueness: Bis(N-Cbz)-2-deoxystreptamine is unique due to the stability of the Cbz protecting groups under a wide range of conditions and their ease of removal using hydrogenolysis or acidolysis. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial.
属性
分子式 |
C22H26N2O7 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
benzyl N-[(1R,2S,4R,5S)-2,3,4-trihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C22H26N2O7/c25-18-16(23-21(28)30-12-14-7-3-1-4-8-14)11-17(19(26)20(18)27)24-22(29)31-13-15-9-5-2-6-10-15/h1-10,16-20,25-27H,11-13H2,(H,23,28)(H,24,29)/t16-,17+,18+,19-,20? |
InChI 键 |
GIOOUAKNEMYNSA-SYBFEITBSA-N |
手性 SMILES |
C1[C@H]([C@@H](C([C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)O)O)O)NC(=O)OCC3=CC=CC=C3 |
规范 SMILES |
C1C(C(C(C(C1NC(=O)OCC2=CC=CC=C2)O)O)O)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium](/img/structure/B12340272.png)
![2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)-](/img/structure/B12340276.png)
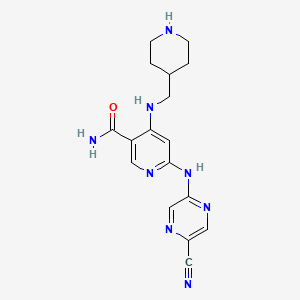
![(E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B12340303.png)
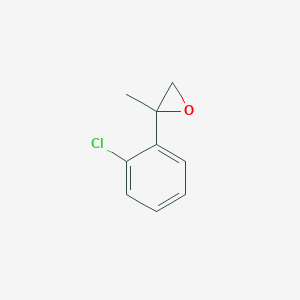
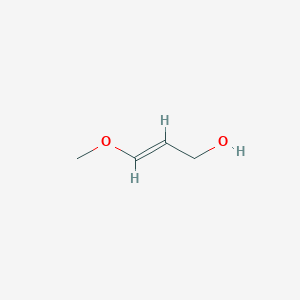
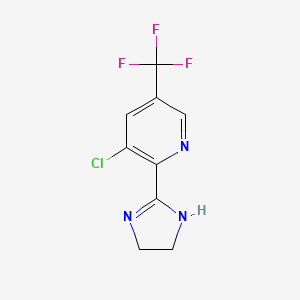
![Carbamic acid, N-[2-[[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]amino]-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B12340314.png)
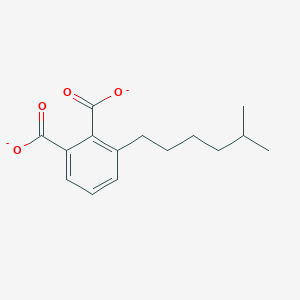
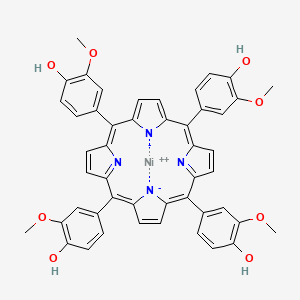
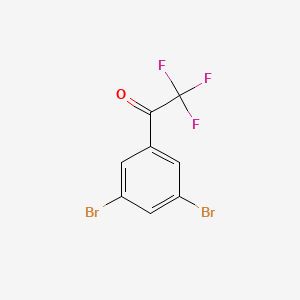
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12340347.png)
![(2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340353.png)
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12340361.png)
